![molecular formula C10H13ClN2O B3120756 3-amino-N-[(4-chlorophenyl)methyl]propanamide CAS No. 271591-63-0](/img/structure/B3120756.png)
3-amino-N-[(4-chlorophenyl)methyl]propanamide
Übersicht
Beschreibung
3-amino-N-[(4-chlorophenyl)methyl]propanamide is an organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67602 . It is a derivative of propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride as a coupling reagent . Another study reported the synthesis of a series of compounds based on the structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .Molecular Structure Analysis
The molecular structure of 3-amino-N-[(4-chlorophenyl)methyl]propanamide can be represented by the InChI code: 1S/C10H13ClN2O/c11-8-5-3-7(4-6-8)9(12)10(13)14/h3-6H,1-2H3,(H2,12,13) .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Studies
- Anticonvulsant Properties: Research demonstrates the efficacy of N-Benzyl-3-[(chlorophenyl)amino]propanamides in anticonvulsant studies. These compounds showed promising results in mice against maximal electroshock and subcutaneous pentylene tetrazole seizure models. Notably, certain isomers exhibited more potent effects than standard drugs like phenytoin and valproate, indicating potential for treating generalized seizures (Idris, Ayeni, & Sallau, 2011).
Synthesis and Antimicrobial Properties
- Antimicrobial Activities: The synthesis of certain halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes structures similar to 3-amino-N-[(4-chlorophenyl)methyl]propanamide, exhibited notable antibacterial and antifungal properties (Baranovskyi et al., 2018).
Novel Inhibitors of Matrix Metalloproteinases
- Inhibiting Matrix Metalloproteinases: Research into thiadiazines, closely related to 3-amino-N-[(4-chlorophenyl)methyl]propanamide, shows their effectiveness as inhibitors of matrix metalloproteinases. These compounds could potentially be used in therapeutic interventions related to matrix metalloproteinases (Schröder et al., 2001).
Central Muscle Relaxant and Anticonvulsant Activities
- Muscle Relaxant and Anticonvulsant Effects: Derivatives of 3-amino-N-[(4-chlorophenyl)methyl]propanamide have been studied for their muscle relaxant and anticonvulsant activities. This research is crucial in exploring new therapeutic avenues for conditions requiring muscle relaxation and seizure control (Tatee et al., 1986).
Synthesis and Biological Properties
- Local Anesthetic Activity: Studies have synthesized certain N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides, demonstrating significant local anesthetic activity. This highlights the potential use of similar compounds in local anesthesia (Saxena, Singh, Agarwal, & Mehra, 1984).
Potential Treatment for Alzheimer’s Disease
- Alzheimer’s Disease Drug Candidates: Research into N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide indicates their potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).
Safety and Hazards
The safety information for 3-amino-N-[(4-chlorophenyl)methyl]propanamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWVDERGKHWGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252186 | |
| Record name | 3-Amino-N-[(4-chlorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[(4-chlorophenyl)methyl]propanamide | |
CAS RN |
271591-63-0 | |
| Record name | 3-Amino-N-[(4-chlorophenyl)methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271591-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-[(4-chlorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
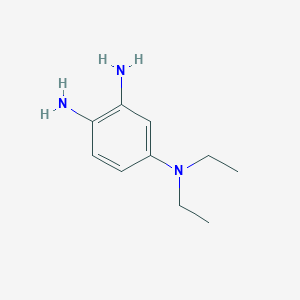
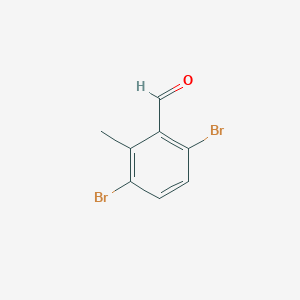
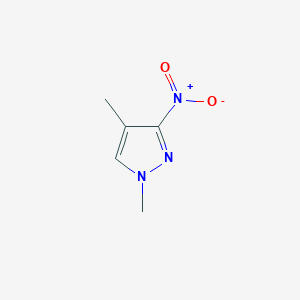
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)
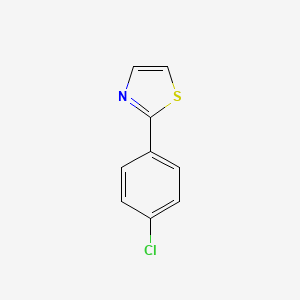
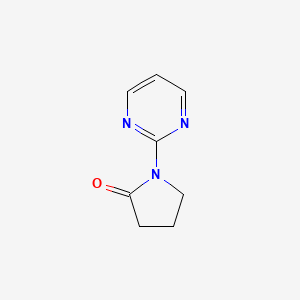
![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)
